VEGFR2 Potency: 2-Ethoxy vs 4-Fluoro Substitution
SU5204 (2-ethoxy substituent) inhibits VEGFR2 (FLK-1) with an IC50 of 4 μM in cell-free assays, compared to SU5205 (3-(4-fluorobenzylidene)indolin-2-one), which exhibits a VEGFR2 IC50 of 9.6 μM under comparable cell-free assay conditions . This represents a 2.4-fold improvement in VEGFR2 inhibitory potency attributable to the 2-ethoxybenzylidene substitution pattern. Both compounds share the identical indolin-2-one core scaffold, isolating the substituent effect as the primary driver of potency difference.
| Evidence Dimension | VEGFR2 (FLK-1) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4 μM (SU5204, 2-ethoxy substituent) |
| Comparator Or Baseline | IC50 = 9.6 μM (SU5205, 3-(4-fluorobenzylidene)indolin-2-one) |
| Quantified Difference | 2.4-fold greater potency for SU5204 (Δ = 5.6 μM lower IC50) |
| Conditions | Cell-free VEGFR2 (FLK-1) kinase inhibition assay; data sourced from patent US5792783A and vendor biochemical characterization |
Why This Matters
For researchers requiring maximal VEGFR2 inhibition at the lowest achievable concentration, SU5204 provides a meaningful potency advantage over SU5205, reducing compound consumption and potentially improving assay signal-to-noise ratios in cell-based VEGFR2 inhibition experiments.
